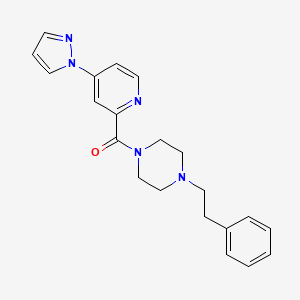

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(2-phenylethyl)piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21(20-17-19(7-10-22-20)26-11-4-9-23-26)25-15-13-24(14-16-25)12-8-18-5-2-1-3-6-18/h1-7,9-11,17H,8,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNHETIXYLEFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone, also referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O, with a molecular weight of 318.41 g/mol. The structure features a pyrazole ring connected to a pyridine moiety and a piperazine group, which may contribute to its biological properties.

Research indicates that compounds containing pyrazole and piperazine structures often exhibit diverse biological activities, including:

- Antidepressant Activity : Some derivatives have shown efficacy in modulating serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

- Anticancer Properties : Pyrazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : Certain compounds have demonstrated activity against bacterial and fungal strains, suggesting potential applications in treating infections.

Pharmacological Effects

The biological activity of (4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant | Modulates neurotransmitter systems, potentially alleviating symptoms of depression. |

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo studies. |

| Antimicrobial | Exhibits inhibitory effects against various bacterial and fungal pathogens. |

Case Studies

Several studies have investigated the biological activity of related pyrazole compounds:

- Antidepressant Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that a similar pyrazole derivative improved depressive-like behaviors in animal models by increasing serotonin levels .

- Anticancer Research : A paper in Journal of Medicinal Chemistry reported that pyrazole derivatives showed selective inhibition of cancer cell proliferation through the modulation of specific signaling pathways .

- Antimicrobial Testing : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that certain pyrazole compounds exhibited potent activity against resistant strains of bacteria, making them candidates for further development .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of the pyrazole and pyridine scaffolds, including the compound , exhibit promising anticancer properties. For instance, compounds with similar structural motifs have demonstrated potent inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that showed significant CDK2 inhibitory activity, suggesting that similar compounds could be developed for cancer therapy .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Research on pyrazole derivatives has led to the discovery of selective allosteric modulators for muscarinic receptors, which are implicated in conditions such as schizophrenia and dementia . The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential in neurological applications.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole and pyridine derivatives is essential for optimizing their pharmacological properties. The following table summarizes key findings from recent studies:

These findings illustrate how modifications to the core structure can significantly impact biological activity.

Cancer Treatment

A notable case study involved the synthesis of a series of pyrazole-based compounds that were evaluated for their antiproliferative effects against various cancer cell lines. One compound demonstrated a GI50 value ranging from 0.127 to 0.560 μM across a panel of 13 cancer cell lines, indicating strong potential as an anticancer agent .

Neurological Applications

In another study focusing on muscarinic receptors, a pyrazole derivative was developed as a PET radioligand for imaging purposes. This compound showed good brain uptake and specificity for M4 receptors in preclinical models, suggesting its utility in diagnosing and studying neurological conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Variations

Table 1: Structural Comparison of Methanone Derivatives

Key Observations:

Heterocyclic Core :

- The target compound’s pyridinyl-pyrazole system offers dual hydrogen-bonding sites (pyridine N, pyrazole NH) compared to thiophene (Compound 21, ) or indole ( compound, ), which may influence receptor binding specificity.

- The indole group in ’s compound provides a planar aromatic system distinct from the pyridinyl-pyrazole’s fused bicyclic structure .

Trifluoromethylphenyl substituents (Compounds 21 and 5, ) add electronegativity and metabolic stability but may reduce solubility compared to phenethyl.

Linker Variations: Compound 5 () employs a butanoyl linker, increasing conformational flexibility versus the direct ketone bridge in the target compound.

Pharmacological Implications (Hypothetical)

- Phenethylpiperazines : Often associated with dopamine D3 receptor modulation, as seen in antipsychotic agents.

- Trifluoromethylphenyl Groups : Common in selective serotonin reuptake inhibitors (SSRIs) for enhanced binding affinity .

- Pyridinyl-pyrazole Core: May mimic purine or adenine motifs, suggesting kinase or adenosine receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.